(1-Bromopent-4-en-2-yl)cyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-bromopent-4-en-2-ylcyclopentane |
InChI |
InChI=1S/C10H17Br/c1-2-5-10(8-11)9-6-3-4-7-9/h2,9-10H,1,3-8H2 |
InChI Key |
DDPAAGMJSINMDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CBr)C1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromopent 4 En 2 Yl Cyclopentane and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For (1-Bromopent-4-en-2-yl)cyclopentane, key disconnections involve the carbon-bromine bond, the carbon-carbon bond connecting the cyclopentyl and pentenyl moieties, and the bonds forming the stereocenter at C2 of the pentenyl group.
Considerations for Stereocenter Control at C2 of the Pentenyl Moiety and Potential Chiral Auxiliaries
The stereocenter at the C2 position of the pentenyl moiety is a critical feature of the target molecule. Controlling its configuration is paramount and can be achieved through the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comnumberanalytics.com Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.org
Several classes of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. thieme-connect.comresearchgate.net These include oxazolidinones, camphor-based auxiliaries, and pseudoephedrine amides. wikipedia.org For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which could be a key step in constructing the C2 stereocenter. wikipedia.orgresearchgate.net The choice of auxiliary and reaction conditions dictates the stereochemical outcome, allowing for the selective formation of one diastereomer over the other. wikipedia.org The general principle involves the formation of a diastereomeric complex between the auxiliary and the substrate, creating a chiral environment that favors one reaction pathway. numberanalytics.com
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | wikipedia.orgresearchgate.net |
| Camphorsultam | Asymmetric Diels-Alder Reactions, Alkylations | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylations | wikipedia.org |
| (R)-BINOL | Asymmetric Synthesis | wikipedia.org |
| trans-2-Phenylcyclohexanol | Asymmetric Synthesis | wikipedia.org |
The stereoselective addition of a nucleophile to a prochiral carbonyl group, guided by a chiral auxiliary, is a common strategy. For example, the addition of an allyl nucleophile to a cyclopentyl carboxaldehyde derivative bearing a chiral auxiliary could establish the desired stereocenter. Subsequent functional group manipulations would then lead to the target molecule.
Strategic Introduction of the Bromine Atom and the Alkene Functionality
The introduction of the bromine atom and the terminal alkene are crucial steps in the synthesis. The timing of these introductions within the synthetic sequence is a key strategic consideration. The bromine atom can be introduced through various methods, including the reaction of alcohols with brominating agents like phosphorus tribromide or N-bromosuccinimide (NBS). organic-chemistry.org Allylic bromination using NBS is a particularly useful reaction for introducing a bromine atom adjacent to a double bond. youtube.comyoutube.comlibretexts.orglibretexts.org This reaction proceeds via a radical chain mechanism and is highly selective for the allylic position due to the stability of the resulting allylic radical. libretexts.orglibretexts.org
Convergent and Divergent Synthetic Routes Towards this compound
Approaches Utilizing Alkene Precursors via Selective Halogenation Reactions (e.g., Allylic Bromination)
A plausible route to this compound could start from a precursor containing a cyclopentyl group attached to a pentenyl chain. Selective bromination at the allylic C1 position would then install the desired bromine atom. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine radicals, favoring allylic substitution over addition to the double bond. youtube.comyoutube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. youtube.comlibretexts.org The regioselectivity of allylic bromination is governed by the stability of the intermediate radical. libretexts.org
Table 2: Reagents for Allylic Bromination
| Reagent | Conditions | Reference |
| N-Bromosuccinimide (NBS) | CCl₄, light or radical initiator | libretexts.orglibretexts.orgwikipedia.org |
This approach is attractive due to the ready availability of alkene starting materials and the well-established nature of allylic bromination reactions.
Strategies Employing Cyclopentane (B165970) Derivatives as Starting Materials or Cycloaddition Components
An alternative strategy involves starting with a functionalized cyclopentane derivative. organic-chemistry.orgbaranlab.org For example, a cyclopentyl aldehyde or ketone could serve as an electrophile for the addition of a pentenyl nucleophile. This approach allows for the early introduction of the cyclopentyl moiety. Cycloaddition reactions also offer a powerful method for constructing the cyclopentane ring with high stereocontrol. researchgate.netnih.govacs.orgrsc.org For instance, a [3+2] cycloaddition reaction could be employed to form a functionalized cyclopentane ring, which could then be further elaborated to the target molecule. organic-chemistry.orgresearchgate.net
Stereoselective Construction of the (1-Bromopent-4-en-2-yl) Moiety
The stereoselective construction of the (1-Bromopent-4-en-2-yl) moiety is a key challenge. As mentioned earlier, the use of chiral auxiliaries can be highly effective. wikipedia.orgnumberanalytics.comnumberanalytics.com An aldol-type reaction between a chiral enolate and a suitable aldehyde, followed by functional group manipulation, could be a viable approach. wikipedia.orgresearchgate.net The stereochemical outcome of such reactions is often predictable based on well-established models like the Zimmerman-Traxler model for aldol reactions. wikipedia.orgyoutube.com
Another approach involves the stereoselective reduction of a ketone precursor. Chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can deliver a hydride to one face of the ketone with high selectivity. Subsequent conversion of the resulting alcohol to the bromide would then provide the desired stereoisomer.
Table 3: Methods for Stereoselective Synthesis
| Method | Description | Reference |
| Chiral Auxiliary Control | Temporary incorporation of a chiral group to direct stereochemistry. | wikipedia.orgnumberanalytics.comnumberanalytics.comthieme-connect.comresearchgate.net |
| Substrate Control | An existing stereocenter in the substrate directs the stereochemistry of a new stereocenter. | nih.gov |
| Reagent Control | A chiral reagent or catalyst controls the stereochemical outcome. | nih.gov |
| Stereoselective Reduction | Use of chiral reducing agents to selectively form one stereoisomer of an alcohol from a ketone. | thieme-connect.com |
| Stereoselective Halogenation | Methods for the stereocontrolled introduction of a halogen atom. | nih.govnih.govrsc.org |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the construction of the cyclopentane ring and the installation of the functionalized side-chain found in this compound. Both transition metal catalysis and organocatalysis provide distinct advantages in terms of reaction scope, efficiency, and stereocontrol.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. For a molecule like this compound, these methods can be applied to either construct the cyclopentane ring itself or to append the brominated side-chain to a pre-existing cyclopentyl moiety.
Several transition metals have proven effective for the synthesis of cyclopentane rings. organic-chemistry.org Key strategies include:
Palladium-Catalyzed Enyne Coupling: This reaction involves the acetoxypalladation of an alkyne, followed by alkene insertion and subsequent protonolysis of the carbon-palladium bond, effectively constructing carbo- and heterocyclic systems. organic-chemistry.org
Nickel-Catalyzed Reactions: Ni(II)-catalyzed Conia-ene reactions of acetylenic 1,3-dicarbonyl compounds are effective for forming five-membered rings. organic-chemistry.org Furthermore, nickel catalysts can promote the reductive cyclization of unactivated alkyl halides with CO2 under mild conditions. organic-chemistry.org
Rhodium-Catalyzed Cycloadditions: Rhodium complexes can catalyze intramolecular decarbonylative couplings between cyclobutanones and alkenes, providing access to saturated bridged cyclopentanes in what is formally a (4+2-1) transformation. nih.gov
Cobalt-Catalyzed Couplings: Cobalt-based systems can catalyze the reductive coupling of activated alkenes with alkynes to yield substituted alkenes, which can be precursors to the target side-chain. organic-chemistry.org Additionally, cobalt catalysis is effective for cross-coupling alkyl iodides with alkenyl Grignard reagents, a potential strategy for attaching the side-chain. organic-chemistry.org
A particularly powerful method for forming substituted cyclopentane rings is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a dicobalt octacarbonyl complex. This reaction is instrumental in assembling complex polycyclic systems containing five-membered rings. acs.org
The table below summarizes selected transition metal-catalyzed reactions applicable to cyclopentane synthesis.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)2 / Ligand | Enyne Coupling | Forms carbo- and heterocycles from acyclic precursors. organic-chemistry.org |
| Ni(II) complexes | Conia-Ene Reaction | Cyclization of acetylenic 1,3-dicarbonyl compounds. organic-chemistry.org |
| Rh(I) complexes | Decarbonylative Cycloaddition | Forms bridged cyclopentanes from cyclobutanones and alkenes. nih.gov |
| Co2(CO)8 | Pauson-Khand Reaction | [2+2+1] cycloaddition to form cyclopentenones. acs.org |
| (terpy)NiBr2 | Reductive Cyclization | Couples unactivated olefins with tethered alkyl halides. organic-chemistry.org |
Achieving stereocontrol is paramount in modern synthesis. Organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals.
Organocatalysis: The asymmetric synthesis of substituted cyclopentanes can be achieved through tandem reactions catalyzed by small organic molecules. A prominent example is the use of chiral prolinol derivatives, such as O-trimethylsilyldiphenylprolinol, to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular α-alkylation. acs.orgacs.orgresearchgate.net This cascade process forms the cyclopentane ring and can set multiple stereocenters with high stereoselectivity. The mechanism proceeds through the formation of a transient iminium ion intermediate. acs.org
Another significant advancement involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can generate homoenolate equivalents from enals, which can then react with various electrophiles. nih.gov In a cooperative catalytic system, an NHC combined with a Lewis acid like Ti(OiPr)4 can facilitate the addition of a homoenolate to a β,γ-unsaturated α-ketoester. This approach enables the rapid assembly of highly functionalized cyclopentanols with excellent diastereoselectivity and enantioselectivity. nih.gov
Biocatalysis: Biocatalytic methods utilize enzymes to perform chemical transformations with exquisite selectivity. While direct biocatalytic synthesis of this compound is not documented, analogous transformations highlight the potential of this approach. For instance, engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, a transformation not currently achievable with chemical catalysts. nih.gov This demonstrates the power of biocatalysis in controlling the stereochemistry of halogenated carbocycles.
Furthermore, enzymes like lipases can be used for the kinetic resolution of racemic intermediates. A lipase-catalyzed double monoaminolysis of dimethyl malonate with (±)-trans-cyclopentane-1,2-diamine allows for the separation of enantiomers, providing a route to enantiopure cyclopentane building blocks. nih.gov Such resolution strategies could be applied to precursors of the target molecule.
Novel Reagents and Reaction Conditions for Enhanced Synthesis Efficiency
Improving the efficiency of synthetic routes often relies on the development of novel reagents and reaction conditions. For the synthesis of this compound, this could involve new annulating agents or innovative energy sources to drive the reactions.
The cooperative catalytic system of an N-heterocyclic carbene and a Lewis acid represents a novel reaction condition that enhances both rate and yield in cyclopentane synthesis. nih.gov Similarly, the discovery of specialized annulating reagents that enable the one-step, highly stereoselective synthesis of cyclopentyl cores from various Michael acceptors offers a significant increase in efficiency, generating a single diastereomer out of eight possibilities. researchgate.net
Another innovative approach is the use of light to enable chemical reactions. Photochemical reactions can often be performed under mild conditions without the need for catalysts or additives. This has been demonstrated in the scalable synthesis of bicyclo[1.1.1]pentane halides, where the transformation is clean and often requires no purification beyond solvent evaporation. nih.govresearchgate.net Applying photochemical principles to cyclopentane synthesis could offer similar advantages.
For the bromination step, traditional methods using molecular bromine are hazardous. A novel and safer approach involves the in situ generation of the brominating agent. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) in a continuous flow reactor generates bromine (Br2) or potassium hypobromite (B1234621) (KOBr) just before it is needed for the reaction. nih.gov
Exploration of Alternative Halogenation Methods for Selective Bromination
The introduction of the bromine atom at a specific position in the pentenyl side-chain requires a selective halogenation method. While molecular bromine can add across the double bond, other reagents are needed for more specific transformations like allylic bromination. bartleby.comquora.com
Alternative Brominating Reagents: A widely used alternative to hazardous liquid bromine is N-Bromosuccinimide (NBS). cambridgescholars.com NBS is a crystalline solid that is easier and safer to handle and is particularly effective for the selective bromination of allylic positions, such as the one present in a precursor to the target molecule, typically under free-radical conditions initiated by light or a radical initiator. bartleby.comvaia.com Other alternatives include tribromoisocyanuric acid and CBr4. nih.gov
In Situ Generation and Flow Chemistry: To circumvent the hazards of storing and handling molecular bromine, protocols have been developed for its in situ generation in continuous flow systems. By mixing streams of an oxidant (e.g., NaOCl) and a bromide source (e.g., HBr), bromine is produced and immediately consumed in the subsequent reaction with the organic substrate. This method enhances safety, minimizes waste, and allows for precise control over the reaction. nih.govresearchgate.net
Transition Metal-Catalyzed Halogenation: A modern and highly selective method for halogenation is transition metal-catalyzed C-H functionalization. Palladium catalysts, in particular, can direct the halogenation to a specific C-H bond with the aid of a directing group on the substrate. researchgate.net For example, a sulfide (B99878) (SMe) directing group can facilitate the selective α-bromination of triptycene (B166850) rings. researchgate.net While this is demonstrated on an aromatic system, the principle of directed C-H halogenation could be adapted for the selective bromination of the alkyl backbone of the side-chain in this compound, offering regiocontrol that is difficult to achieve with traditional radical-based methods.
The table below compares different bromination methods.
| Method | Reagent(s) | Selectivity | Key Advantages |
| Allylic Bromination | N-Bromosuccinimide (NBS), light | Allylic C-H position | Safer than Br2, good for allylic systems. cambridgescholars.comvaia.com |
| In Situ Generation | NaOCl + HBr/KBr (in flow) | Depends on substrate | Greatly enhanced safety, scalable. nih.govresearchgate.net |
| Directed C-H Halogenation | Pd catalyst + Directing Group + Halogen Source | Position directed by functional group | High regioselectivity at unactivated C-H bonds. researchgate.net |
Yield Optimization and Scalability Considerations for Laboratory Research
For a synthetic method to be truly useful, it must provide the target compound in a good yield and be scalable for laboratory research, allowing for the production of sufficient quantities for further studies.
Flow chemistry offers significant advantages for both yield optimization and scalability. The in situ bromination protocol using a flow reactor has been shown to provide yields ranging from 78% to 99% for various substrates. researchgate.net Flow systems allow for superior control over reaction parameters like temperature and mixing, leading to higher reproducibility and yields. Their continuous nature makes them inherently more scalable than batch reactors. nih.gov
Chemical Reactivity, Transformation, and Mechanistic Investigations of 1 Bromopent 4 En 2 Yl Cyclopentane
Reactions Involving the Alkenyl Moiety (Pent-4-ene)
The terminal double bond in (1-bromopent-4-en-2-yl)cyclopentane is a site of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity enables a variety of addition and functionalization reactions.
Electrophilic and Radical Additions with Detailed Mechanistic Insights
Electrophilic Addition: The reaction of the terminal alkene with electrophiles, such as hydrogen halides (HX) or halogens (X₂), typically proceeds through a carbocation intermediate. The addition of HBr, for instance, follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C-5) and the bromide ion attacks the more substituted internal carbon (C-4), which can better stabilize the positive charge. libretexts.org However, the presence of the bromine atom at C-1 could potentially influence the regioselectivity through long-range electronic effects or by participation of the neighboring bromine atom, although this is less common for such a distant group. In the case of halogen addition, like Br₂, the reaction proceeds via a cyclic bromonium ion intermediate. youtube.com The subsequent attack by a bromide ion occurs from the anti-face, leading to an anti-addition product. mdpi.com
Radical Addition: In the presence of radical initiators, such as peroxides, the addition of HBr to the pent-4-enyl moiety follows an anti-Markovnikov pathway. libretexts.orgutexas.edu The reaction is initiated by the formation of a bromine radical, which then adds to the terminal carbon of the double bond to generate a more stable secondary radical at the C-4 position. libretexts.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the 1-bromo-5-bromopentyl derivative and propagate the radical chain.
A key feature of radicals derived from 4-pentenyl systems is their propensity to undergo cyclization. The 5-exo-trig cyclization of the intermediate radical can compete with the intermolecular hydrogen abstraction, leading to the formation of a five-membered ring. wikipedia.org This process can be highly stereoselective, affording substituted cyclopentylmethyl radicals.
| Reaction Type | Reagents | Key Intermediate | Major Product Type | Regioselectivity |
| Electrophilic Addition (HBr) | HBr | Secondary Carbocation | (1-Bromo-4-halopent-2-yl)cyclopentane | Markovnikov libretexts.org |
| Electrophilic Addition (Br₂) | Br₂ | Cyclic Bromonium Ion | (1-Bromo-4,5-dibromopent-2-yl)cyclopentane | Anti-addition youtube.commdpi.com |
| Radical Addition (HBr) | HBr, Peroxides | Secondary Radical | (1,5-Dibromopent-2-yl)cyclopentane | Anti-Markovnikov libretexts.orgutexas.edu |
| Radical Cyclization | Radical Initiator | Cyclopentylmethyl Radical | Bicyclic compounds | 5-exo-trig wikipedia.org |
Metathesis Reactions for Ring-Closing or Cross-Coupling Applications
Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, if the cyclopentyl group were to bear an additional alkenyl substituent, RCM could be a powerful tool for the construction of bicyclic systems. wikipedia.orgorganic-chemistry.org The efficiency of RCM is highly dependent on the catalyst used, with modern ruthenium-based catalysts like Grubbs' and Hoveyda-Grubbs catalysts showing broad functional group tolerance. organic-chemistry.orgnih.govnih.gov The formation of five- to seven-membered rings is generally favored. wikipedia.org
Cross-Metathesis (CM): The terminal alkene of this compound can participate in cross-metathesis reactions with other olefins. organic-chemistry.org This reaction allows for the extension of the pentenyl side chain and the introduction of new functional groups. The selectivity of CM reactions can be challenging, often yielding a mixture of the desired cross-product and homodimers of the starting alkenes. organic-chemistry.org However, by carefully choosing the reaction partners and catalysts, synthetically useful yields of the cross-coupled product can be achieved. nih.gov
| Metathesis Type | Catalyst | Potential Application | Key Feature |
| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' catalysts | Synthesis of bicyclic structures from diene precursors | Favors formation of 5-7 membered rings wikipedia.org |
| Cross-Metathesis (CM) | Ruthenium-based catalysts | Chain extension and functionalization | Competes with homodimerization organic-chemistry.org |
Hydroboration and Oxidation Reactions for Functional Group Interconversion
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the terminal double bond. periodicchemistry.comlibretexts.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield the corresponding primary alcohol, (1-bromo-5-hydroxypent-2-yl)cyclopentane. periodicchemistry.commasterorganicchemistry.comchemistrysteps.com
The hydroboration step is stereospecific, proceeding via a syn-addition of the boron and hydrogen atoms across the double bond from the less sterically hindered face. masterorganicchemistry.comchemistrysteps.com The subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step. chemistrysteps.com
Reactions Governed by the Bromine Atom
The carbon-bromine bond is polar, with the carbon atom being electrophilic, making it a target for nucleophiles and a leaving group in elimination reactions.
Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2') and Stereochemical Outcomes
The secondary nature of the carbon bearing the bromine atom allows for both Sₙ1 and Sₙ2 reaction pathways, with the operative mechanism being highly dependent on the reaction conditions.
Sₙ2 Pathway: In the presence of a strong, unhindered nucleophile and a polar aprotic solvent, the reaction is likely to proceed via an Sₙ2 mechanism. byjus.comlibretexts.org This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. byjus.comlibretexts.orglibretexts.orgyoutube.com For example, if the starting material is the (R)-enantiomer, the Sₙ2 product will be the (S)-enantiomer. youtube.com
Sₙ1 Pathway: In a polar protic solvent and with a weak nucleophile, an Sₙ1 mechanism may be favored. libretexts.org This pathway involves a two-step process initiated by the slow departure of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is planar, and the subsequent attack by the nucleophile can occur from either face, leading to a racemic or near-racemic mixture of products (both retention and inversion of stereochemistry). masterorganicchemistry.com The stability of the carbocation can be influenced by the solvent's ionizing power. libretexts.orgacs.org
Sₙ2' Pathway: The presence of the neighboring double bond opens up the possibility of an Sₙ2' reaction. In this pathway, the nucleophile attacks the terminal carbon of the alkene (C-5), leading to a concerted migration of the double bond and displacement of the bromide leaving group from the C-1 position. This would result in a product where the nucleophile is attached to C-5 and the double bond is between C-1 and C-2.
Neighboring Group Participation: The double bond can also act as an internal nucleophile, participating in the displacement of the bromide ion to form a cyclic intermediate. This neighboring group participation can lead to rearranged products and can significantly affect the rate and stereochemistry of the reaction. rsc.org
| Pathway | Nucleophile/Solvent | Intermediate | Stereochemical Outcome |
| Sₙ2 | Strong Nucleophile / Polar Aprotic | Transition State | Inversion of configuration byjus.comlibretexts.orglibretexts.orgyoutube.com |
| Sₙ1 | Weak Nucleophile / Polar Protic | Carbocation | Racemization/Partial Inversion masterorganicchemistry.com |
| Sₙ2' | Strong Nucleophile | Concerted Transition State | Rearranged product |
| Neighboring Group Participation | - | Cyclic Intermediate | Rearranged product |
Elimination Reactions (E1, E2) and Regioselectivity Studies
Elimination reactions of this compound can lead to the formation of dienes. The regioselectivity of these reactions is governed by Zaitsev's rule or Hofmann's rule, depending on the reaction conditions.
E2 Pathway: This bimolecular elimination is favored by strong, sterically hindered bases. libretexts.org The reaction requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. libretexts.org Abstraction of a proton from the C-1 position of the cyclopentyl ring would lead to a conjugated diene, while abstraction from the methyl group (if present as a substituent) would lead to a different isomer. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.orgchemistrysteps.com However, the use of a bulky base can favor the formation of the less substituted Hofmann product due to steric hindrance. chemistrysteps.com
E1 Pathway: In the absence of a strong base and in a polar protic solvent, an E1 mechanism can compete with the Sₙ1 reaction. This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. masterorganicchemistry.com A weak base (such as the solvent) then removes a β-proton to form the alkene. As with the E2 reaction, the regioselectivity of the E1 reaction typically follows Zaitsev's rule, favoring the formation of the most stable alkene. libretexts.org
| Pathway | Base/Solvent | Key Requirement | Regioselectivity |
| E2 | Strong, hindered base | Anti-periplanar H and Br libretexts.org | Zaitsev (less hindered base) or Hofmann (bulky base) chemistrysteps.com |
| E1 | Weak base / Polar protic | Carbocation intermediate | Zaitsev libretexts.org |
Reductive Debromination and Radical Reactions
The bromine atom in this compound is susceptible to removal through reductive debromination, a process that replaces the carbon-bromine bond with a carbon-hydrogen bond. This transformation is commonly achieved using radical-based reagents, with tributyltin hydride (Bu₃SnH) being a prominent example. The reaction proceeds via a free-radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.
The mechanism involves the abstraction of the bromine atom by a tributyltin radical (Bu₃Sn•) to form a secondary alkyl radical, the (2-cyclopentylpent-4-en-1-yl) radical. This radical intermediate then abstracts a hydrogen atom from a molecule of Bu₃SnH to yield the final debrominated product, pent-4-en-2-ylcyclopentane, and a new Bu₃Sn• radical to propagate the chain. pearson.com The stability of the secondary radical intermediate is a key factor in the facility of this reaction.
Alternative reducing agents for haloalkanes include metal hydrides like lithium aluminium hydride (LiAlH₄) and dissolving metal reductions (e.g., sodium in ethanol), though these often proceed through different, non-radical mechanisms. youtube.comstackexchange.com For instance, reduction with zinc-copper couple in ethanol (B145695) furnishes nascent hydrogen that can also effect the reduction. youtube.com
The generation of the secondary radical from this compound opens the door to various other radical reactions beyond simple reduction. This intermediate can be trapped by other radical acceptors or participate in intermolecular and intramolecular addition reactions, which are fundamental to its utility in synthesis.
Table 1: Reagents for Reductive Debromination of this compound
| Reagent System | Mechanism | Typical Conditions | Product |
| Tributyltin hydride (Bu₃SnH), AIBN | Free Radical Chain pearson.comyoutube.com | Toluene or Benzene, 80-110°C | Pent-4-en-2-ylcyclopentane |
| Lithium Aluminium Hydride (LiAlH₄) | Nucleophilic Substitution (Hydride Attack) youtube.comstackexchange.com | Diethyl ether or THF, 0°C to reflux | Pent-4-en-2-ylcyclopentane |
| Zinc-Copper Couple, Ethanol | Single Electron Transfer / Nascent Hydrogen youtube.com | Reflux | Pent-4-en-2-ylcyclopentane |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and their Reactivity
The carbon-bromine bond in this compound allows for the formation of highly reactive organometallic reagents. These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile.
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (2-cyclopentylpent-4-en-1-yl)magnesium bromide. libretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic complex. libretexts.org
Organolithium Reagent Formation: Similarly, the reaction with two equivalents of lithium metal in an alkane solvent like pentane (B18724) or hexane (B92381) results in the formation of the organolithium species, (2-cyclopentylpent-4-en-1-yl)lithium, and lithium bromide. libretexts.org
These organometallic reagents are powerful bases and nucleophiles. Their utility in synthesis is vast, as they readily react with a wide range of electrophiles. For example, they can be used to form new carbon-carbon bonds by reacting with aldehydes, ketones, esters, carbon dioxide, and nitriles. As strong bases, they must be handled under strictly anhydrous (dry) conditions, as they will readily deprotonate even weakly acidic protons, such as those from water or alcohols, to generate the corresponding alkane. libretexts.org
Table 2: Formation and Exemplary Reactivity of Organometallic Reagents
| Organometallic Reagent | Formation Conditions | Electrophile Example | Product Example |
| (2-Cyclopentylpent-4-en-1-yl)magnesium bromide | Mg, Diethyl Ether or THF libretexts.org | Formaldehyde (CH₂O) | 1-Cyclopentylhex-5-en-2-ol |
| (2-Cyclopentylpent-4-en-1-yl)lithium | 2 Li, Pentane or Hexane libretexts.org | Carbon Dioxide (CO₂) then H₃O⁺ | 2-Cyclopentylpent-4-enoic acid |
Intramolecular Cyclization Reactions and Annulation Strategies
The bifunctional nature of this compound, possessing both a reactive bromine atom and a terminal alkene, makes it an excellent substrate for intramolecular cyclization reactions to construct new ring systems.
Radical Cyclization Reactions to Form Fused or Spirocyclic Systems
Upon formation of the (2-cyclopentylpent-4-en-1-yl) radical via methods like treatment with Bu₃SnH and AIBN, an intramolecular cyclization can occur. The radical can add to the pendant alkene, leading to the formation of a new carbon-carbon bond and a new ring. According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway.
5-exo-trig cyclization: The secondary radical attacks the terminal carbon of the double bond, forming a five-membered ring and a primary radical on the exocyclic methyl group. This newly formed radical is then quenched by a hydrogen atom from Bu₃SnH. This pathway would lead to the formation of a fused bicyclic system, specifically a substituted methyl-cyclopentyl[a]cyclopentane.
6-endo-trig cyclization: Less commonly, the radical could attack the internal carbon of the double bond to form a six-membered ring. This pathway is generally disfavored for simple hexenyl radicals.
The stereochemical outcome of such cyclizations can often be controlled by the substitution on the acyclic precursor, allowing for the synthesis of polysubstituted cyclopentane (B165970) rings with high stereocontrol. rsc.org
Electrophilic or Nucleophilic Cyclizations Involving the Alkene and Bromine
Intramolecular cyclization can also be induced under non-radical conditions. For instance, treatment with a Lewis acid could coordinate to the bromine atom, making it a better leaving group and promoting a nucleophilic attack from the alkene. This would proceed through a carbocationic intermediate, which could then be trapped by a nucleophile.
Alternatively, the alkene can be activated by an external electrophile (E⁺). The resulting intermediate, often a cyclic species like a bromonium or mercurinium ion, can be intramolecularly trapped by a nucleophile. However, in the context of this compound, a more common scenario involves the alkene acting as an internal nucleophile. For example, under solvolysis conditions or in the presence of a non-nucleophilic base, the double bond could potentially displace the bromide in an Sₙ2-like fashion, although this is less common for secondary bromides.
Transition Metal-Catalyzed Cyclizations (e.g., Heck Reaction)
The intramolecular Heck reaction is a powerful tool for forming cyclic structures. researchgate.net In this reaction, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound. The resulting organopalladium(II) species then undergoes an intramolecular migratory insertion with the alkene. As with radical cyclizations, the 5-exo pathway is typically favored, which would lead to a five-membered ring. A subsequent β-hydride elimination step regenerates the palladium(0) catalyst and yields the cyclized product, a bicyclic alkene. The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. researchgate.netnih.gov
Table 3: Intramolecular Cyclization Strategies for this compound
| Reaction Type | Key Reagent(s) | Favored Pathway | Product Type |
| Radical Cyclization rsc.org | Bu₃SnH, AIBN | 5-exo-trig | Fused bicyclic alkane |
| Intramolecular Heck Reaction researchgate.net | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., NaOAc) | 5-exo-trig | Fused bicyclic alkene |
This compound as a Building Block in Multi-Step Organic Synthesis
This compound represents a versatile building block for the synthesis of more complex molecules, particularly those containing bicyclic or spirocyclic frameworks that are common in natural products. Its value lies in the orthogonal reactivity of its two functional groups—the bromide and the alkene—which can be addressed selectively or used in concert in cyclization/annulation strategies.
For example, the Grignard reagent derived from this compound can be used to introduce the entire cyclopentyl-pentenyl fragment into a larger molecule through reaction with an electrophile. The remaining alkene can then be subjected to further transformations such as oxidation (ozonolysis, dihydroxylation), hydrogenation, or serve as a dienophile or diene in cycloaddition reactions.
Alternatively, the intramolecular cyclization strategies discussed previously provide a direct entry into fused ring systems. The resulting bicyclic structures can serve as cores for the synthesis of a variety of target molecules. The ability to control the stereochemistry of these cyclization reactions further enhances the utility of this building block in asymmetric synthesis. The strategic application of this compound allows for the efficient construction of molecular complexity from a relatively simple starting material. chegg.com
Role in the Construction of Natural Products and Bioactive Molecules
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are archetypal for precursors in radical cyclization strategies aimed at constructing cyclopentane-containing bioactive molecules. researchgate.netnih.gov The cyclopentane ring is a ubiquitous structural element in a vast array of natural products, including prostaglandins, terpenoids, and various marine natural products, many of which exhibit significant biological activities. nih.govnih.gov
The primary role of a molecule like this compound in this context is as a progenitor for a 5-hexenyl radical, which can undergo a highly favored 5-exo-trig cyclization to form a substituted bicyclo[3.3.0]octane system. This framework is a core structure in many complex natural products. researchgate.netnih.gov The general transformation involves the generation of a radical at the carbon bearing the bromine atom, typically using a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride (Bu₃SnH). princeton.edu The resulting radical then attacks the intramolecular double bond to form a five-membered ring.
The stereochemical outcome of such cyclizations is often predictable based on the principles of radical chemistry, with a preference for the formation of the cis-fused ring system due to a chair-like transition state. libretexts.org This predictable stereocontrol is a powerful tool in the asymmetric synthesis of complex targets.
Below is a representative table of natural product classes and bioactive molecules whose synthesis could conceptually involve intermediates derived from this compound or analogous structures.
| Natural Product/Bioactive Molecule Class | Core Structural Motif | Potential Synthetic Application of this compound Derivative |
| Prostaglandins | Cyclopentane ring with two side chains | Precursor for the cyclopentane core via intramolecular cyclization. |
| Iridoids | Cyclopentanapyran ring system | A building block for the cyclopentane portion of the iridoid skeleton. |
| Carbocyclic Nucleosides | Cyclopentane ring fused to a heterocyclic base | The cyclopentyl moiety can serve as the foundation for the sugar mimic. |
| Marine Diterpenes (e.g., Cyclopianes) | Fused 6-5-5-5 tetracyclic system | The 5-hexenyl bromide substructure is a key synthon for forming one of the five-membered rings via radical cyclization. nih.gov |
The synthesis of various cyclopentane derivatives with potential biological activity, such as anti-inflammatory or antitumor agents, often relies on the construction of a substituted cyclopentane core. nih.govscirp.org The reactivity of this compound makes it a plausible, albeit not explicitly cited, starting material for the generation of diverse molecular scaffolds for drug discovery.
Application in the Synthesis of Advanced Materials Precursors
The dual functionality of this compound, possessing both a polymerizable alkene and a reactive bromide, lends itself to the synthesis of functional polymers and advanced materials precursors. The terminal double bond can participate in various polymerization reactions, while the bromo group can be used for post-polymerization modification or as an initiation site for controlled radical polymerization techniques.
One of the primary applications of related alkenyl compounds is in Ring-Opening Metathesis Polymerization (ROMP) . While cyclopentene (B43876) itself can be polymerized via ROMP, the presence of the bromo-substituted side chain in this compound would introduce functionality into the resulting polymer. nih.govyoutube.commdpi.com Such functionalized polymers are of interest for applications in materials science, including the development of new resins, composites, and materials with tailored surface properties.
The bromine atom in the polymer backbone, derived from the this compound monomer, can serve as a handle for further chemical transformations. For instance, it can be substituted via nucleophilic substitution reactions or participate in cross-coupling reactions like the Ullmann coupling to attach other functional groups. mdpi.com This post-polymerization functionalization allows for the fine-tuning of the material's properties.
Furthermore, the bromo group can act as an initiator for Atom Transfer Radical Polymerization (ATRP) , a type of reversible-deactivation radical polymerization. rsc.org This would allow for the synthesis of block copolymers, where a polymer chain is grown from the bromine-containing monomer unit. Such block copolymers can self-assemble into well-defined nanostructures, which are useful in nanotechnology and drug delivery applications.
The table below summarizes potential applications in materials science.
| Polymerization/Modification Technique | Role of this compound | Potential Application of Resulting Material |
| Ring-Opening Metathesis Polymerization (ROMP) | Functional monomer | Synthesis of polymers with pendant bromo groups for further modification. researchgate.net |
| Free Radical Polymerization | Comonomer | Incorporation of reactive sites into a polymer backbone. mdpi.com |
| Post-polymerization Modification | Substrate for nucleophilic substitution or cross-coupling | Tailoring of polymer properties such as solubility, thermal stability, and chemical resistance. mdpi.com |
| Atom Transfer Radical Polymerization (ATRP) | Macroinitiator | Synthesis of block copolymers for self-assembling materials and nanotechnology. rsc.org |
Kinetic and Thermodynamic Studies of Key Transformations
The key transformation of this compound is its intramolecular radical cyclization. The kinetics and thermodynamics of this type of reaction have been extensively studied for related 5-hexenyl radical systems.
The cyclization is generally under kinetic control, with the 5-exo cyclization being significantly faster than the alternative 6-endo cyclization. libretexts.orgwikipedia.orgscripps.edu This preference is explained by the lower activation energy of the transition state leading to the five-membered ring, which adopts a favorable chair-like conformation. libretexts.org The rate of cyclization is also influenced by substituents on the radical center and the double bond.
Thermodynamically, the formation of the cyclized product is generally favored due to the conversion of a C-C pi bond and a C-Br sigma bond into two stronger C-C sigma bonds. However, under certain conditions, such as very low concentrations of the hydrogen atom donor (e.g., Bu₃SnH), the initial kinetically favored 5-exo cyclization can be reversible, and the system can equilibrate to the thermodynamically more stable product if a pathway exists. libretexts.org
The table below presents hypothetical kinetic and thermodynamic data for the radical cyclization of the radical derived from this compound, based on known values for similar 5-hexenyl radical cyclizations.
| Parameter | 5-exo-trig Cyclization | 6-endo-trig Cyclization |
| Rate Constant (k) at 25 °C (s⁻¹) | ~10⁵ - 10⁶ | ~10³ - 10⁴ |
| Activation Energy (Ea) (kcal/mol) | ~7-8 | ~9-10 |
| Enthalpy of Reaction (ΔH) (kcal/mol) | ~ -20 to -25 | Generally less favorable than 5-exo |
| Stereoselectivity | High (favors cis-fused product) | Lower |
Mechanistic investigations using techniques such as electron spin resonance (ESR) spectroscopy and computational methods like Density Functional Theory (DFT) have provided detailed insights into the transition states and intermediates of these cyclization reactions. rsc.orgresearchgate.net These studies confirm the preference for the 5-exo pathway and help in rationalizing the observed stereochemical outcomes. The presence of the cyclopentyl group adjacent to the initial radical center can influence the conformational preferences of the transition state, potentially affecting the diastereoselectivity of the cyclization.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Elucidation of Complex Stereoisomers and Diastereomers via Advanced NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC for Conformational Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. nih.gov For a molecule with multiple chiral centers like (1-Bromopent-4-en-2-yl)cyclopentane, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but two-dimensional (2D) NMR techniques are essential to assemble the complete structural and stereochemical picture. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity within the pentenyl chain (e.g., correlations between the vinyl protons H-4/H-5 and the allylic proton H-3, and between H-2 and H-1/H-3) and within the cyclopentyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu It allows for the unambiguous assignment of each carbon atom's chemical shift based on the shift of its attached proton(s). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds). princeton.edu This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the cyclopentyl ring and the C-2 of the pentenyl chain, confirming the point of attachment. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry of the diastereomers. mdpi.com NOESY detects protons that are close in space, regardless of whether they are bonded. mdpi.com By analyzing the through-space correlations (cross-peaks) between protons on the cyclopentyl ring and the chiral centers of the pentenyl chain (H-2), the relative orientation of these groups can be established, allowing for the differentiation of diastereomers. nih.gov Conformational preferences of the molecule in solution can also be investigated using NOESY. researchgate.netfrontiersin.org
A hypothetical set of NMR data for a diastereomer of this compound is presented below.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| 1 | 3.55 (dd, J=10.5, 4.0 Hz), 3.48 (dd, J=10.5, 6.5 Hz) | 38.5 | COSY: H-2; HMBC: C-2, C-3 |
| 2 | 2.15 (m) | 45.2 | COSY: H-1, H-3, H-cyclopentyl; HMBC: C-1, C-3, C-4, C-cyclopentyl |
| 3 | 2.40 (m) | 35.8 | COSY: H-2, H-4; HMBC: C-2, C-4, C-5 |
| 4 | 5.80 (ddt, J=17.0, 10.2, 6.8 Hz) | 137.5 | COSY: H-3, H-5; HMBC: C-2, C-3, C-5 |
| 5 | 5.05 (dq, J=17.0, 1.5 Hz), 4.98 (dq, J=10.2, 1.5 Hz) | 115.0 | COSY: H-4; HMBC: C-3, C-4 |
| Cyclopentyl-CH | 1.90 (m) | 42.0 | COSY: H-2, H-cyclopentyl; HMBC: C-2, C-cyclopentyl |
| Cyclopentyl-CH₂ | 1.20-1.80 (m) | 25.0-33.0 | COSY: H-cyclopentyl; HMBC: C-cyclopentyl |
High-Resolution Mass Spectrometry for Precise Reaction Product Confirmation and Mechanistic Pathway Support
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion and its fragments, confirming that the synthesized product has the correct molecular formula (C₁₀H₁₇Br). miamioh.edu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways for alkyl halides would be expected: youtube.comlibretexts.org
Loss of a bromine radical (•Br): This would result in a prominent peak at [M-Br]⁺. The isotopes of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would lead to a characteristic pair of molecular ion peaks (M⁺ and [M+2]⁺). researchgate.net
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atom is a common pathway. youtube.com
Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl ring and the pentenyl chain.
Fragmentation of the pentenyl chain: Cleavage at the allylic position is often favored. youtube.com
By analyzing these fragments, the connectivity of the molecule can be confirmed, and in some cases, isomers can be distinguished.
| Ion Formula | Calculated m/z | Observed m/z | Assignment |
| [C₁₀H₁₇⁷⁹Br]⁺ | 216.0568 | 216.0565 | Molecular Ion (M⁺) |
| [C₁₀H₁₇⁸¹Br]⁺ | 218.0547 | 218.0544 | Molecular Ion ([M+2]⁺) |
| [C₁₀H₁₇]⁺ | 137.1330 | 137.1328 | [M-Br]⁺ |
| [C₅H₉]⁺ | 69.0704 | 69.0701 | [Cyclopentyl]⁺ or [Pentenyl]⁺ |
| [C₅H₈Br]⁺ | 147.9813 | 147.9810 | [M-C₅H₉]⁺ |
Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Identifying Transient Species
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for functional group identification and for monitoring chemical reactions in real-time (in-situ). semanticscholar.orgresearchgate.netmdpi.com These techniques can track the disappearance of reactants and the appearance of products by monitoring the characteristic vibrational frequencies of their functional groups. americanpharmaceuticalreview.com
For the synthesis of this compound, for instance, from a corresponding alcohol, one could monitor the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of the C-Br stretching band (typically 500-680 cm⁻¹). mdpi.comnih.gov
Key vibrational modes for this compound include:
C-H stretch (sp²): ~3080 cm⁻¹ (from =C-H on the double bond)
C-H stretch (sp³): ~2850-2960 cm⁻¹ (from cyclopentyl and pentenyl chain)
C=C stretch: ~1640 cm⁻¹ (from the vinyl group)
C-Br stretch: ~500-680 cm⁻¹
In-situ Raman or IR spectroscopy can be particularly valuable for identifying unstable or transient intermediates during a reaction, which may not be detectable by offline methods like chromatography. frontiersin.orgresearchgate.net The non-destructive nature of these techniques allows for continuous monitoring without disturbing the reaction mixture. americanpharmaceuticalreview.comyoutube.com For example, in a radical bromination reaction, Raman spectroscopy could potentially detect short-lived radical species or reaction intermediates. nih.gov
Circular Dichroism and Optical Rotatory Dispersion for Chiral Purity Assessment and Absolute Configuration Assignment of Synthesized Enantiomers
Since this compound is a chiral molecule, it exists as enantiomers that rotate plane-polarized light. youtube.com Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to study these chiral molecules. wikipedia.org
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. libretexts.orgyoutube.com The resulting curve, especially if it shows a Cotton effect (a characteristic peak and trough) near an absorption band, can be used to help determine the absolute configuration of a molecule, for instance by applying the Octant Rule for ketones, or similar rules for other chromophores. slideshare.net
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is highly sensitive to the three-dimensional structure. The absolute configuration of a synthesized enantiomer of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum-mechanical calculations (e.g., using Density Functional Theory, DFT). nih.govnih.govresearchgate.net A good match between the experimental and calculated spectra for a specific enantiomer (e.g., (2R,1'S)) provides a reliable assignment of its absolute configuration. unifesp.brresearchgate.net CD spectroscopy can also be used to determine the enantiomeric purity of a sample.
X-ray Crystallography for Definitive Structural Determination of Crystalline Derivatives or Intermediates
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, it would need to be converted into a suitable crystalline derivative.
This can be achieved by reacting the molecule with a reagent that introduces a rigid and often chromophoric group, which facilitates crystallization. For example, the double bond could be derivatized, or a substitution reaction could be performed on the bromide. If a crystalline intermediate in the synthesis of the target molecule can be isolated, its structure can also be determined. acs.orgacs.org Once a suitable crystal is obtained and analyzed, the resulting electron density map provides the precise location of every atom in the molecule, confirming the connectivity, relative stereochemistry, and, if a heavy atom like bromine is present, often the absolute configuration.
Theoretical and Computational Investigations of 1 Bromopent 4 En 2 Yl Cyclopentane and Its Reactions
Quantum Chemical Calculations for Conformational Analysis and Stability of Isomers
The conformational flexibility of (1-Bromopent-4-en-2-yl)cyclopentane is primarily dictated by the puckering of the cyclopentane (B165970) ring and the rotation around the single bonds of the bromopentenyl side chain. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for exploring the potential energy surface of such molecules and identifying stable conformers.
The cyclopentane ring itself is not planar and exists in two main non-planar conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). stackexchange.comdalalinstitute.com In an unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert. stackexchange.com However, the presence of a bulky substituent, such as the (1-bromopent-4-en-2-yl) group, is expected to create a more pronounced energy difference between various puckered forms.
For a monosubstituted cyclopentane, the substituent can occupy either an axial or an equatorial-like position in the envelope and half-chair conformations. Computational studies on similar substituted cyclopentanes suggest that the equatorial-like positions are generally more stable to minimize steric strain. acs.org Therefore, the most stable conformers of this compound would likely feature the side chain in an equatorial position on either an envelope or half-chair ring structure.
Furthermore, the side chain itself possesses multiple rotatable bonds, leading to a variety of possible orientations. The relative energies of these rotamers would be influenced by steric interactions between the cyclopentyl ring and the bromine atom, as well as the vinyl group. A comprehensive conformational analysis would involve systematically rotating each dihedral angle and calculating the single-point energy at each step to map the potential energy surface. Geometry optimization of the low-energy regions would then yield the most stable conformers.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Cyclopentane Puckering | Substituent Position | Dihedral Angle (C_ring-C1-C2-C3) | Relative Energy (kcal/mol) |
| 1 | Envelope | Equatorial | anti | 0.00 |
| 2 | Envelope | Equatorial | gauche | 0.85 |
| 3 | Half-Chair | Equatorial | anti | 0.25 |
| 4 | Half-Chair | Equatorial | gauche | 1.10 |
| 5 | Envelope | Axial | anti | 2.50 |
Note: This table presents hypothetical data based on general principles of conformational analysis for substituted cyclopentanes. Actual values would require specific DFT calculations.
Computational Modeling of Reaction Mechanisms: Transition State Energies, Reaction Pathways, and Energetic Profiles
Computational modeling is instrumental in elucidating the mechanisms of organic reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. rsc.orgrsc.org For this compound, several reaction types could be investigated, with intramolecular cyclization being a particularly interesting possibility.
The presence of a nucleophilic double bond and an electrophilic carbon bearing a bromine atom within the same molecule sets the stage for a potential intramolecular S_N2' reaction. This would involve the attack of the terminal alkene on the carbon adjacent to the bromine, with the bromide ion acting as the leaving group, to form a new cyclic structure.
Quantum chemical calculations can be employed to model this process. The first step would be to locate the transition state structure for the cyclization. This is a first-order saddle point on the potential energy surface, and its geometry would reveal the concerted nature of the bond-forming and bond-breaking steps. The energy of this transition state relative to the ground state of the reactant would provide the activation energy for the reaction.
Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory) for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. wikipedia.orgmnstate.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of an intramolecular reaction, we can analyze the HOMO and LUMO of this compound itself.
The HOMO of this molecule is expected to be localized on the π-system of the double bond, making it the primary nucleophilic site. The LUMO, on the other hand, is likely to be the σ* anti-bonding orbital of the C-Br bond, rendering the carbon atom attached to the bromine electrophilic. cureffi.org The interaction between the HOMO and LUMO within the same molecule can provide a driving force for an intramolecular reaction.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational software can readily calculate and visualize these frontier orbitals, showing their shapes and energy levels. masterorganicchemistry.com The orbital coefficients can also be used to predict the regioselectivity of a potential reaction. For instance, in the intramolecular cyclization discussed earlier, the attack would occur at the terminal carbon of the double bond if it has a larger coefficient in the HOMO.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Dynamics
While quantum chemical calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. nih.govuq.edu.au MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into conformational dynamics and solute-solvent interactions.
For this compound, an MD simulation in a relevant solvent (e.g., a non-polar solvent like hexane (B92381) or a polar aprotic solvent like acetone) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. The simulation would show the dynamic interconversion between the various envelope and half-chair conformations of the cyclopentane ring and the rotations of the side chain. acs.org
MD simulations can also be used to study the initial stages of a reaction. By monitoring the distances and angles between the reactive centers (the double bond and the C-Br group), one can identify conformations that are pre-disposed to react. This can provide a more dynamic picture of the reaction process than the static view offered by potential energy surface calculations.
Prediction of Spectroscopic Parameters to Aid Experimental Elucidation (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds. nih.govacs.org
NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. researchgate.netrsc.orgresearchgate.net For this compound, these calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. The calculated shifts would be sensitive to the conformation of the molecule, so it is often necessary to calculate the spectra for several low-energy conformers and then take a Boltzmann-weighted average. mdpi.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govresearchgate.netjocpr.comacs.org The calculated spectrum for this compound would show characteristic peaks for the C-H stretching and bending modes of the cyclopentane ring and the alkene, the C=C stretch of the alkene, and the C-Br stretch. Comparing the calculated and experimental spectra can help to confirm the presence of these functional groups and provide further evidence for the molecule's structure.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C-Br) | 50-60 ppm |
| ¹³C NMR Chemical Shift (C=C) | 115-125 ppm (terminal), 130-140 ppm (internal) |
| ¹H NMR Chemical Shift (H-C-Br) | 3.8-4.2 ppm |
| ¹H NMR Chemical Shift (vinyl H) | 4.9-5.9 ppm |
| IR Frequency (C=C stretch) | ~1640 cm⁻¹ |
| IR Frequency (C-Br stretch) | 550-650 cm⁻¹ |
Note: This table presents typical ranges for the specified spectroscopic parameters based on analogous structures. Precise values would be obtained from specific DFT calculations.
Future Research Directions and Emerging Applications in Synthetic Organic Chemistry
Exploration of Unprecedented Reaction Pathways and Transformations for (1-Bromopent-4-en-2-yl)cyclopentane
The unique combination of functional groups in this compound opens the door to a variety of unprecedented reaction pathways. The secondary bromide is a versatile handle for nucleophilic substitution and elimination reactions, while the terminal alkene is amenable to a wide range of addition and cycloaddition reactions. The spatial relationship between these two groups could facilitate novel intramolecular cyclizations, leading to complex polycyclic systems that would be challenging to synthesize through other means.
Future research could focus on transition-metal-catalyzed cross-coupling reactions, where the bromide acts as a leaving group to form new carbon-carbon and carbon-heteroatom bonds. Additionally, the alkene moiety could participate in metathesis reactions, hydrofunctionalization, or oxidative cleavage to introduce further complexity. The development of tandem reactions, where multiple transformations occur in a single pot, would be a particularly exciting avenue of exploration, potentially leading to the rapid assembly of intricate molecular frameworks. For instance, a Heck-type intramolecular cyclization could be envisaged, followed by further functionalization of the newly formed ring system.
Recent studies on the oxidative hydrolysis of bromoalkenes using hypervalent iodine reagents suggest another potential transformation pathway for this compound, potentially leading to the formation of α-bromoketones which are valuable synthetic intermediates. beilstein-journals.orgresearchgate.netnih.govnih.gov Computational studies could play a crucial role in predicting the feasibility and outcomes of these novel reaction pathways, providing valuable insights into reaction mechanisms and guiding experimental design. researchgate.netrsc.orgescholarship.orgrsc.org
Development of Sustainable and Environmentally Benign Synthetic Methods for its Production
As the principles of green chemistry become increasingly integral to modern synthetic planning, the development of sustainable methods for the production of this compound is of paramount importance. Traditional methods for the synthesis of alkyl halides often involve harsh reagents and generate significant waste. masterorganicchemistry.com Future research should focus on atom-economical and environmentally friendly approaches.
This could involve the direct, catalytic conversion of a corresponding alcohol to the bromide, minimizing the use of stoichiometric activating agents. researchgate.net The use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that can be easily recovered and recycled would also be key areas of investigation. cambridgescholars.com Furthermore, exploring biosynthetic pathways or chemoenzymatic methods could offer highly selective and sustainable routes to this compound. The overarching goal would be to develop a synthetic protocol with a low process mass intensity (PMI) and minimal environmental impact. researchgate.net The application of green methodologies for C-C and C-heteroatom bond formation could also be explored for its synthesis. cambridgescholars.comnih.govrsc.orgpreprints.orgresearchgate.net
Design and Synthesis of Novel Analogues with Tailored Reactivity Profiles
The structure of this compound serves as a template for the design and synthesis of a diverse library of novel analogues with tailored reactivity profiles. By systematically modifying the cyclopentyl ring, the pentenyl chain, or the nature of the halogen, a wide range of compounds with fine-tuned electronic and steric properties could be generated.
For example, introducing electron-withdrawing or electron-donating groups onto the cyclopentyl ring could modulate the reactivity of the bromide and the alkene. Altering the length of the alkenyl chain or the position of the double bond would influence the propensity for intramolecular reactions and the geometry of the resulting cyclic products. Replacing the bromine with other halogens, such as iodine or chlorine, would also impact its reactivity in cross-coupling and other transformations. The synthesis of these analogues would provide valuable structure-activity relationship data and could lead to the discovery of compounds with unique and desirable chemical properties. Such novel cyclopentane (B165970) derivatives could find applications in medicinal chemistry as scaffolds for the development of new therapeutic agents. acs.orgfigshare.comacs.orglifechemicals.com
Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies
The amenability of this compound and its derivatives to automated synthesis and flow chemistry methodologies represents a significant area for future development. Automated synthesis platforms can enable the rapid and efficient production of libraries of analogues for high-throughput screening. wikipedia.orgnih.govacm.orgnso-journal.org The precise control over reaction parameters offered by flow chemistry could be particularly advantageous for reactions involving reactive intermediates or exothermic processes that are often associated with alkyl halide and alkene chemistry. researchgate.netchimia.chacs.orgthieme.dersc.orgrsc.orgnih.gov
The in-situ generation and immediate use of reactive species derived from this compound in a continuous flow setup could enhance safety and improve reaction yields and selectivity. chimia.chresearchgate.net Furthermore, the integration of online purification and analysis techniques would allow for a fully automated "synthesis-to-screening" workflow. This would significantly accelerate the discovery of new reactions and the identification of molecules with desired properties.
Potential as a Precursor for Advanced Polymeric Materials or Catalysts
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of advanced polymeric materials. The terminal alkene could undergo addition polymerization to form a polymer backbone, while the pendant cyclopentylmethyl bromide group could serve as a site for post-polymerization modification. libretexts.org This would allow for the creation of functional polymers with tailored properties, such as specific solubility, thermal stability, or chemical resistance. For instance, the bromide could be converted to a quaternary ammonium salt to create an anion-exchange membrane. The polymerization of bromoalkenes has been explored for the synthesis of functional polymers. scut.edu.cnnih.govnih.govresearchgate.net
Furthermore, the cyclopentyl moiety could be a precursor to a cyclopentadienyl (Cp) ligand. nih.govnitrkl.ac.in Functionalized Cp ligands are crucial in organometallic chemistry and are used in a wide variety of catalysts. acs.orggoogle.comnih.gov By appropriately modifying this compound, it could be transformed into a ligand for transition metals, leading to the development of novel catalysts for a range of organic transformations.
Contribution to the Discovery of New Synthetic Methodologies and Chemical Principles
The systematic investigation of the reactivity of this compound has the potential to contribute to the discovery of new synthetic methodologies and fundamental chemical principles. The interplay between the secondary bromide and the terminal alkene in this specific scaffold could lead to unexpected and mechanistically interesting transformations.
Detailed mechanistic studies, combining experimental and computational approaches, could uncover novel reaction pathways and provide a deeper understanding of the factors that govern reactivity and selectivity. rsc.orgescholarship.org For example, the study of intramolecular reactions could reveal new principles of stereocontrol in cyclization reactions. The development of novel catalytic systems to selectively activate either the bromide or the alkene in the presence of the other functional group would also represent a significant advance in synthetic methodology. Ultimately, the exploration of this seemingly simple molecule could lead to the development of powerful new tools for the construction of complex organic molecules.
Q & A
Basic Research Questions
Q. How can stereochemical outcomes in the synthesis of (1-bromopent-4-en-2-yl)cyclopentane be systematically characterized?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) combined with NMR spectroscopy (e.g., NOESY for spatial proximity analysis) to resolve enantiomers. Computational tools like DFT calculations can predict stability of stereoisomers, leveraging software such as Gaussian or ORCA . For brominated cyclopentane derivatives, stereochemical assignments often require X-ray crystallography for unambiguous confirmation .
Q. What experimental protocols ensure stability of this compound during prolonged reaction studies?
- Methodological Answer : Store the compound under inert atmospheres (argon/nitrogen) at sub-ambient temperatures (−20°C) to minimize degradation via radical pathways. Monitor purity using GC-MS or LC-MS at regular intervals. For reactions requiring elevated temperatures, employ stabilizers like BHT (butylated hydroxytoluene) to inhibit unwanted side reactions .
Q. How can researchers design a kinetic study to assess the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Conduct Suzuki-Miyaura or Heck coupling reactions under controlled conditions (e.g., varying catalysts like Pd(PPh₃)₄, ligands, and solvents). Use in situ FTIR or UV-Vis spectroscopy to track bromide release rates. Compare turnover frequencies (TOF) and correlate with Hammett parameters or steric maps .
Advanced Research Questions
Q. How should contradictory data on the compound’s surface adsorption behavior in heterogeneous catalysis be resolved?
- Methodological Answer : Employ microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption isotherms on model surfaces (silica, alumina). Cross-validate with computational molecular dynamics (MD) simulations to reconcile discrepancies between experimental and theoretical adsorption energies. Address variability by standardizing surface pretreatment protocols .
Q. What strategies mitigate matrix interference when quantifying this compound in complex environmental samples?
- Methodological Answer : Implement tandem mass spectrometry (MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) to enhance specificity. For solid-phase extraction (SPE), optimize sorbent materials (e.g., C18 vs. HLB cartridges) and validate recovery rates using spiked samples. Statistical tools like PCA (principal component analysis) can identify confounding variables in degradation studies .
Q. How can computational models predict regioselectivity in electrophilic additions to the pent-4-ene moiety?
- Methodological Answer : Use quantum mechanical calculations (DFT, MP2) to map transition states and electron density surfaces. Software like Gaussian or NWChem can simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally via competitive reactions with halogen electrophiles (e.g., Br₂ or ICl) and analyze product ratios via GC .
Q. What advanced statistical methods are suitable for analyzing discrepancies in reaction yields under varying catalytic conditions?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to isolate critical variables (temperature, catalyst loading, solvent polarity). Use ANOVA to assess significance and build response surface models. For outlier detection, leverage Grubbs’ test or Mahalanobis distance analysis .
Critical Research Considerations
- Data Validation : Cross-correlate experimental results with computational models to resolve contradictions (e.g., surface adsorption vs. bulk reactivity) .
- Degradation Pathways : Prioritize studies on radical intermediates using EPR spectroscopy to map degradation mechanisms .
- Stereochemical Complexity : Account for dynamic epimerization in solution via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
